Methyl 4-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)carbamoyl)benzoate
Description
Methyl 4-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)carbamoyl)benzoate is a synthetic compound characterized by a 2,3-dihydrobenzo[b][1,4]dioxin core linked via a hydroxyethylcarbamoyl bridge to a methyl benzoate group. Its synthesis likely involves coupling a benzoic acid derivative with a hydroxyethylamine intermediate using carbodiimide-based reagents (e.g., EDCI/DMAP), as seen in analogous compounds .
Properties
IUPAC Name |
methyl 4-[[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c1-24-19(23)13-4-2-12(3-5-13)18(22)20-11-15(21)14-6-7-16-17(10-14)26-9-8-25-16/h2-7,10,15,21H,8-9,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPSFUJOFZKVBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)OCCO3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)carbamoyl)benzoate typically involves multiple steps. One common method starts with the preparation of the dihydrobenzo dioxin intermediate, which is then reacted with appropriate reagents to introduce the hydroxyethyl and carbamoyl groups. The final step involves esterification to form the benzoate ester .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The ester and carbamoyl groups can be reduced to their corresponding alcohols and amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone, while reduction of the ester group may produce an alcohol .
Scientific Research Applications
Methyl 4-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)carbamoyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Benzodioxin Derivatives
(a) Methanone Derivatives (e.g., Compound 17g)
- Structure: (2-(((Exo)-bicyclo[2.2.1]heptan-2-yl)amino)thiazol-5-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone replaces the benzoate ester with a thiazole-bicycloheptane-methanone group.
- Activity : Designed as CDK9 inhibitors, the thiazole and bicycloheptane groups enhance kinase selectivity compared to the target compound’s ester-based structure .
- Synthesis : Similar coupling steps but diverges in using thiazole intermediates.
(b) Quinazoline Analogues
- Structure : Features a piperazine-linked benzodioxin and thiophenyl-quinazoline group.
- Activity : Acts as glucocerebrosidase inhibitors, where the quinazoline core facilitates chaperone activity—unlike the target compound’s ester, which may favor prodrug activation .
(c) Pyrimidine-Isoindolinone Hybrid (Compound 21)
Benzoate-Based Analogues
(a) Methyl 3-((4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)carbamoyl)benzoate (Compound 63)
- Structure : Methyl ester at position 3 (vs. 4 in the target compound) with a phenyl spacer.
- Impact : Altered steric and electronic properties may reduce binding efficiency compared to the target’s direct carbamoyl linkage .
(b) Indole-Nitro Benzoate (CAS 852679-67-5)
- Structure : Features an indole-nitrobenzoate group instead of methyl benzoate.
Physicochemical Properties
- Solubility : The target compound’s methyl ester improves lipophilicity vs. carboxylic acid analogues but may reduce aqueous solubility compared to amine-containing derivatives (e.g., N-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine) .
- Stability : The hydroxyethyl group may confer susceptibility to oxidation, unlike halogenated derivatives (e.g., 2-(iodomethyl)-2,3-dihydrobenzo[b][1,4]dioxine), which are more reactive .
Biological Activity
Methyl 4-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)carbamoyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzoate ester and a dioxin moiety. The synthesis typically involves multiple steps:
- Formation of Dioxin Moiety : Derived from 2,3-dihydroxybenzoic acid through alkylation and azidation.
- Carbamoylation : The introduction of a carbamoyl group onto the dioxin derivative.
- Final Coupling : The coupling of the dioxin derivative with methyl 4-bromobenzoate to yield the final product.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H23N2O5 |
| Molecular Weight | 371.41 g/mol |
| CAS Number | Not specified |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's ability to inhibit key signaling pathways involved in cancer cell proliferation has been documented.
Case Study Example :
A study evaluating the cytotoxic effects of this compound on MCF-7 cells revealed an IC50 value of approximately 15 µM after 48 hours of exposure. Flow cytometry analysis indicated that treated cells exhibited increased annexin V positivity, suggesting enhanced apoptotic activity.
The precise mechanism of action for this compound remains to be fully elucidated. However, preliminary findings suggest that it may act by:
- Inhibition of Enzymatic Activity : Targeting specific enzymes involved in cellular metabolism.
- Interaction with Receptors : Binding to various receptors that mediate cellular responses related to inflammation and apoptosis.
Comparative Analysis
When compared to similar compounds within the same class, this compound displays unique properties due to its structural complexity. This uniqueness contributes to its diverse biological activities.
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| Methyl 4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazol-4-yl)benzoate | Anticancer | 20 |
| Methyl 4-(2-(5-bromo-1H-indazol-1-yl)phenyl)-carboxamide | Antimicrobial | 12 |
| Methyl 4-(N-(p-tolylthio)methyl)benzamide | Antifungal | 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
